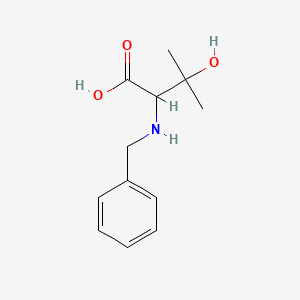
1-Ethyl-4-(Piperidin-2-ylmethyl)piperidinhydrochlorid
Übersicht
Beschreibung
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
- The primary target of this compound is likely a receptor or enzyme involved in biological processes. Unfortunately, specific information about the exact target remains elusive in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not available . The compound likely distributes throughout tissues. Enzymes in the liver or other organs may metabolize it. Elimination occurs via urine or feces.
Biochemische Analyse
Biochemical Properties
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives have been shown to inhibit certain enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of enzymes, leading to inhibition or activation of their catalytic activity .
Cellular Effects
The effects of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride in laboratory settings are critical for its application in research and therapy. Over time, this compound may undergo stability and degradation changes, affecting its efficacy and safety . Long-term studies have shown that piperidine derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are essential for determining the optimal conditions for using this compound in various experimental settings .
Dosage Effects in Animal Models
The effects of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound .
Metabolic Pathways
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, piperidine derivatives can influence the metabolism of amino acids, nucleotides, and lipids by modulating the activity of key metabolic enzymes . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it may accumulate in specific tissues or cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, piperidine derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of 4-piperidinemethanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and catalytic systems, such as iridium or palladium catalysts, can significantly reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding piperidinones.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: Piperidinones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure with a wide range of biological activities.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with anticancer and antiviral activities
Uniqueness
1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and piperidin-2-ylmethyl groups contribute to its unique reactivity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-ethyl-4-(piperidin-2-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13;/h12-14H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMJOHJUBSZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)



